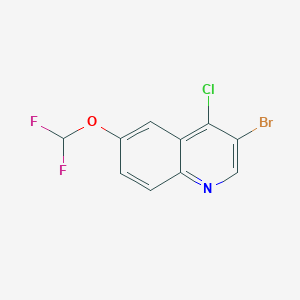

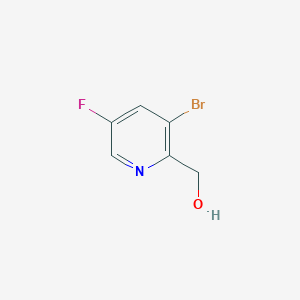

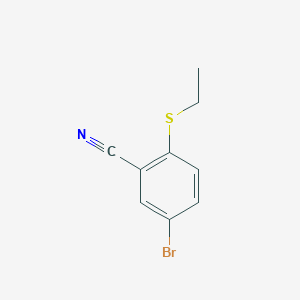

(3-Bromo-5-fluoropiridin-2-il)metanol

Descripción general

Descripción

(3-Bromo-5-fluoropyridin-2-yl)methanol, also known as BFMP, is an important organic compound used in a variety of scientific research applications. It is a highly reactive compound and has a unique chemical structure, which makes it attractive for a variety of applications. BFMP is used in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Síntesis de Piridinas Fluoradas

(3-Bromo-5-fluoropiridin-2-il)metanol: es un precursor valioso en la síntesis de piridinas fluoradas . Estos compuestos son de gran interés debido a sus propiedades físicas, químicas y biológicas únicas. La presencia de átomos de flúor en estas moléculas a menudo conduce a una menor basicidad y menor reactividad en comparación con sus análogos clorados y bromados. Esto los hace adecuados para procesos de síntesis selectivos.

Investigación Farmacéutica

En la investigación farmacéutica, los compuestos fluorados como This compound se utilizan para desarrollar nuevos fármacos . La introducción de átomos de flúor en las estructuras de partida puede alterar significativamente la actividad biológica de un compuesto, haciéndolo más potente o selectivo para su objetivo.

Química Agrícola

El compuesto se utiliza en el desarrollo de nuevos productos agrícolas, como herbicidas e insecticidas . Los átomos de flúor introducidos en estas moléculas pueden mejorar sus propiedades físicas, biológicas y ambientales.

Ciencia de Materiales

En la ciencia de materiales, This compound se puede utilizar para sintetizar materiales con estructuras fluoradas específicas . Estas estructuras pueden conferir propiedades deseables como resistencia a solventes y estabilidad térmica.

Química Analítica

Este compuesto puede servir como estándar o reactivo en aplicaciones de química analítica . Su estructura y propiedades bien definidas permiten su uso en diversos métodos analíticos, incluyendo cromatografía y espectroscopia.

Síntesis Química

This compound: es un bloque de construcción versátil en la síntesis química . Se puede utilizar para construir moléculas complejas para la investigación en química orgánica y medicinal.

Radiobiología

El compuesto también puede encontrar aplicaciones en radiobiología, particularmente en la síntesis de 18 F-piridinas sustituidas . Estos compuestos marcados con flúor-18 son agentes de imagen potenciales para diversas aplicaciones biológicas, incluida la investigación del cáncer.

Ciencia Ambiental

Por último, en la ciencia ambiental, los investigadores pueden utilizar This compound para estudiar el destino ambiental de los compuestos orgánicos fluorados . Comprender la degradación y la persistencia de estos compuestos es crucial para evaluar su impacto ambiental.

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of (3-Bromo-5-fluoropyridin-2-yl)methanol with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromo-5-fluoropyridin-2-yl)methanol. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

(3-Bromo-5-fluoropyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain isomerases and ligases, which are enzymes involved in catalyzing the rearrangement of molecules and the formation of new bonds, respectively . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of (3-Bromo-5-fluoropyridin-2-yl)methanol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites . Additionally, (3-Bromo-5-fluoropyridin-2-yl)methanol can impact cell signaling pathways by interacting with key signaling proteins, thereby modulating their activity and downstream effects.

Molecular Mechanism

The molecular mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, (3-Bromo-5-fluoropyridin-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-5-fluoropyridin-2-yl)methanol can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to (3-Bromo-5-fluoropyridin-2-yl)methanol can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of (3-Bromo-5-fluoropyridin-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, (3-Bromo-5-fluoropyridin-2-yl)methanol can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(3-Bromo-5-fluoropyridin-2-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (3-Bromo-5-fluoropyridin-2-yl)methanol within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of (3-Bromo-5-fluoropyridin-2-yl)methanol within cells can influence its activity and effects on cellular function.

Subcellular Localization

The subcellular localization of (3-Bromo-5-fluoropyridin-2-yl)methanol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of (3-Bromo-5-fluoropyridin-2-yl)methanol within these compartments can influence its interactions with biomolecules and its overall effects on cellular processes.

Propiedades

IUPAC Name |

(3-bromo-5-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPVJCOEUKZCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295016 | |

| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-88-8 | |

| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

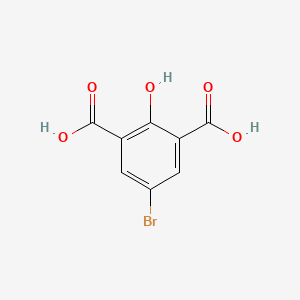

![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)

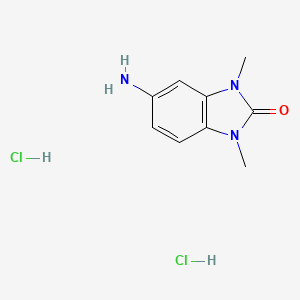

![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)

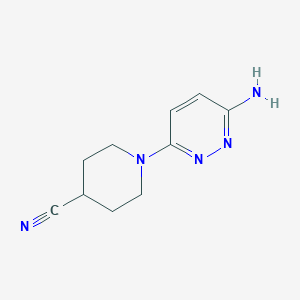

![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)